molecular formula C9H18O3 B6252873 3-hydroxy-7-methyloctanoic acid CAS No. 634602-29-2

3-hydroxy-7-methyloctanoic acid

Cat. No.: B6252873
CAS No.: 634602-29-2
M. Wt: 174.2
InChI Key:
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Description

3-Hydroxy-7-methyloctanoic acid is a compound with the molecular formula C9H18O3 . It has a molecular weight of 174.24 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18O3/c1-7(2)4-3-5-8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) . This indicates the presence of 9 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms in the molecule .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . and 95% .

Mechanism of Action

Target of Action

3-Hydroxy-7-methyloctanoic acid is primarily involved in the biosynthesis of WAP-8294A, a group of potent anti-MRSA cyclic lipodepsipeptides . The primary target of this compound is the acyl-CoA ligase (ACL) enzyme, specifically ACL6 . ACL6 plays a significant role in fatty acyl activation and incorporation in WAP-8294A2 biosynthesis .

Mode of Action

The compound interacts with its target, the ACL6 enzyme, to convert this compound to its CoA thioester when incubated with coenzyme A and ATP . This conversion process is crucial for the biosynthesis of WAP-8294A2 .

Biochemical Pathways

The compound is involved in the biosynthesis of medium-chain-length poly(hydroxyalkanoate) (mcl-PHA) polymers . These polymers are synthesized when the producer strain encounters unbalanced growth conditions where utilizable carbon sources are plentiful but other vital nutrients such as nitrogen, oxygen, or phosphorus are in short supply .

Result of Action

The result of the action of this compound is the production of mcl-PHA polymers, specifically WAP-8294A2 . These polymers exhibit potent anti-MRSA activity . The mcl-PHA polymer derived from 13-MTDA was primarily composed of this compound and 3-hydroxy-9-methyldecanoic acid .

Action Environment

The action of this compound is influenced by the environmental conditions of the microbial cells that produce mcl-PHA polymers. Specifically, the production of these polymers is induced when the producer strain encounters unbalanced growth conditions where utilizable carbon sources are plentiful but other vital nutrients such as nitrogen, oxygen, or phosphorus are in short supply .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315-H318-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-hydroxy-7-methyloctanoic acid can be achieved through a multi-step process involving the oxidation of a suitable starting material to form the desired product.", "Starting Materials": [ "7-methyloctanol", "Sodium dichromate", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium carbonate", "Ethyl acetate" ], "Reaction": [ "1. Oxidation of 7-methyloctanol with sodium dichromate and sulfuric acid to form 7-methyloctanoic acid", "2. Reduction of 7-methyloctanoic acid with sodium borohydride and methanol to form 7-methyloctanol", "3. Oxidation of 7-methyloctanol with hydrogen peroxide and acetic acid to form 3-hydroxy-7-methyloctanal", "4. Reduction of 3-hydroxy-7-methyloctanal with sodium borohydride and methanol to form 3-hydroxy-7-methyloctanol", "5. Oxidation of 3-hydroxy-7-methyloctanol with sodium dichromate and sulfuric acid to form 3-hydroxy-7-methyloctanoic acid", "6. Purification of the product using a combination of hydrochloric acid, sodium carbonate, and ethyl acetate" ] }

CAS No.

634602-29-2

Molecular Formula

C9H18O3

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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